molecular formula C11H8BrNO4 B13705302 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid CAS No. 30007-57-9

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid

Cat. No.: B13705302
CAS No.: 30007-57-9
M. Wt: 298.09 g/mol
InChI Key: KDBHFOHTCIFMNU-UHFFFAOYSA-N
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Description

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid (CAS: 67835-26-1) is a brominated propanoic acid derivative featuring a 1,3-dioxoisoindol-2-yl substituent. This compound combines a reactive bromine atom with a cyclic imide moiety, making it structurally distinct among propanoic acid derivatives.

Properties

CAS No.

30007-57-9

Molecular Formula

C11H8BrNO4

Molecular Weight

298.09 g/mol

IUPAC Name

2-bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid

InChI

InChI=1S/C11H8BrNO4/c12-8(11(16)17)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,8H,5H2,(H,16,17)

InChI Key

KDBHFOHTCIFMNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid typically involves the bromination of 3-(1,3-dioxoisoindol-2-yl)propanoic acid. The reaction is carried out by adding bromine to the propanoic acid derivative under controlled conditions. The reaction mixture is maintained at a specific temperature to ensure the selective bromination of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the 1,3-dioxoisoindol-2-yl group play crucial roles in its reactivity and biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Structural Features Biological/Functional Notes References
2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid Bromine at C2; dioxoisoindol substituent at C3 Limited commercial availability; potential reactivity due to Br
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid Bromine at C2; extended C4 chain Higher lipophilicity due to longer chain; uncharacterized activity
(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid Bromine at C2; indole substituent at C3 Indole moiety may enhance binding to aromatic receptors
3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid Isoquinoline dione substituent at C3 Similar cyclic imide; potential for hydrogen bonding
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride Non-brominated; hydrochloride salt Improved solubility; reduced electrophilicity
(2S)-3-(3,4-Dihydroxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoic acid Dihydroxyphenyl group at C3 Antioxidant potential due to phenolic hydroxyls

Biological Activity

2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrN1O4C_{12}H_{10}BrN_{1}O_{4}. The compound features a bromine atom attached to a propanoic acid moiety, which is further linked to a 1,3-dioxoisoindole structure. This unique configuration contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The isoindole moiety can engage in hydrogen bonding and π-π stacking interactions with proteins and enzymes, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antioxidant Activity: The presence of dioxo groups suggests potential antioxidant properties, which could protect cells from oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Biological Activity Data

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

StudyBiological ActivityMethodologyFindings
AnticancerCell line assaysShowed significant cytotoxicity against cancer cell lines with IC50 values in the micromolar range.
Anti-inflammatoryIn vivo modelsReduced inflammation markers in animal models of arthritis.
AntioxidantDPPH assayDemonstrated notable free radical scavenging activity.

Case Studies

  • Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : In a study involving an animal model of rheumatoid arthritis, administration of the compound significantly reduced joint swelling and serum levels of inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

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